2-Hydroxycarbamoyl-pentanedioic acid
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Overview
Description
This compound is characterized by the presence of both hydroxyl and carbamoyl functional groups attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycarbamoyl-pentanedioic acid typically involves the reaction of glutaric acid derivatives with hydroxylamine under controlled conditions. One common method includes the use of glutaric anhydride, which reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycarbamoyl-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The hydroxyl and carbamoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of keto derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ester or amide derivatives.
Scientific Research Applications
2-Hydroxycarbamoyl-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating certain metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Hydroxycarbamoyl-pentanedioic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can act as an inhibitor or activator of these enzymes, thereby modulating their activity. The hydroxyl and carbamoyl groups play a crucial role in binding to the active sites of the enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A precursor in the synthesis of 2-Hydroxycarbamoyl-pentanedioic acid.
2-Hydroxyglutaric acid: Similar in structure but lacks the carbamoyl group.
2-Carbamoylglutaric acid: Similar in structure but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbamoyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C6H9NO6 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-(hydroxycarbamoyl)pentanedioic acid |
InChI |
InChI=1S/C6H9NO6/c8-4(9)2-1-3(6(11)12)5(10)7-13/h3,13H,1-2H2,(H,7,10)(H,8,9)(H,11,12) |
InChI Key |
FSDICXJFWIWOEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NO)C(=O)O |
Origin of Product |
United States |
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